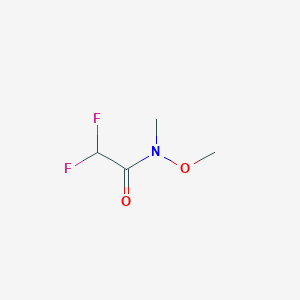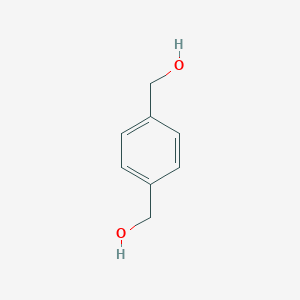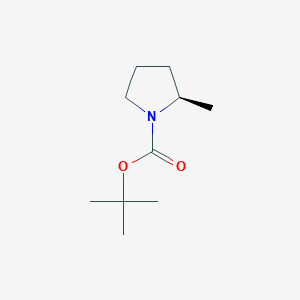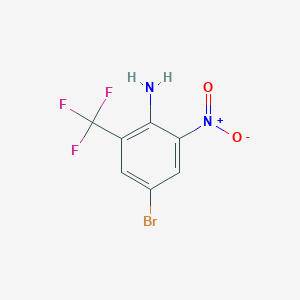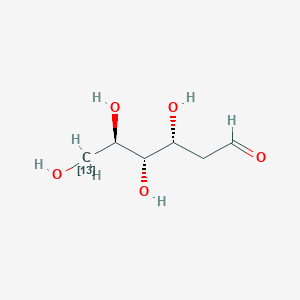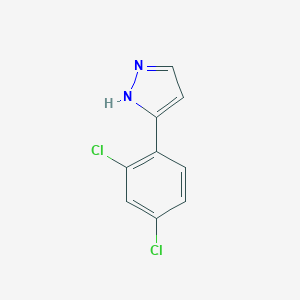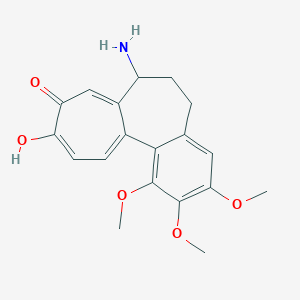![molecular formula C25H36O7 B118190 (4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid CAS No. 125206-31-7](/img/structure/B118190.png)
(4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid, also known as (4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid, is a useful research compound. Its molecular formula is C25H36O7 and its molecular weight is 448.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Conversion of Plant Biomass to Furan Derivatives
A study by Chernyshev et al. (2017) discusses the synthesis of 5-Hydroxymethylfurfural (HMF) from plant biomass, highlighting its potential as a renewable feedstock for the chemical industry. This compound and its derivatives, including furandicarboxylic acid and dimethylfuran, could be used in producing polymers, fuels, and other chemicals. The research indicates a shift towards sustainable sources for the chemical industry, which the compound might relate to, given its complex structure possibly derived from biomass conversion processes (Chernyshev, Kravchenko, & Ananikov, 2017).
Beta-O-4 Bond Cleavage in Lignin Acidolysis
Yokoyama (2015) reviews the acidolysis of lignin model compounds, focusing on the significance of the gamma-hydroxymethyl group in the C6-C3 model compound. This study sheds light on the mechanisms of lignin breakdown, which is crucial for converting lignocellulosic biomass into valuable chemicals. Understanding these mechanisms might be relevant for synthesizing or modifying compounds like the one mentioned, especially if it involves lignin-derived intermediates (Yokoyama, 2015).
Applications of Redox Mediators in Organic Pollutant Treatment
Husain and Husain (2007) discuss the use of enzymes and redox mediators in degrading organic pollutants, highlighting the efficiency enhancements achieved through specific mediator compounds. This research points towards the potential application of complex organic molecules in environmental remediation, possibly hinting at the use of the discussed compound in similar contexts, given its complex structure that could interact with pollutants or catalyze reactions (Husain & Husain, 2007).
Hydroxycinnamic Acids and Antioxidant Activities
Shahidi and Chandrasekara (2010) provide a comprehensive review of hydroxycinnamic acids (HCAs) and their antioxidant activities. While the compound is not directly an HCA, its structural complexity and potential bioactivity might align with the themes of HCAs' roles in health and disease prevention. Understanding the structure-activity relationships of HCAs can offer insights into designing molecules with optimized antioxidant properties, which might be relevant for the scientific applications of the given compound (Shahidi & Chandrasekara, 2010).
特性
IUPAC Name |
(4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O7/c1-5-25(3,4)24(30)32-20-11-16(23(28)29)10-15-7-6-14(2)19(22(15)20)9-8-18-12-17(26)13-21(27)31-18/h7,10,14,17-20,22,26H,5-6,8-9,11-13H2,1-4H3,(H,28,29)/t14-,17+,18+,19-,20-,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKWQIRKHPKYEV-BPTCXLADSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(=CC2=CCC(C(C12)CCC3CC(CC(=O)O3)O)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1CC(=CC2=CC[C@@H]([C@@H]([C@@H]12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

